molecular formula C26H34N2O2 B7051799 1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone

1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone

Cat. No.: B7051799
M. Wt: 406.6 g/mol
InChI Key: WORWOKFHRKYMEH-UHFFFAOYSA-N
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Description

1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone is a complex organic compound characterized by the presence of a piperidine ring, a morpholine ring, and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone typically involves a multi-step process. One common method involves the Mannich reaction, where a secondary amine (such as piperidine) reacts with formaldehyde and a ketone (such as diphenylethanone) in the presence of a morpholine derivative. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C)

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,6-Dimethylmorpholin-4-yl)methyl]phenylmethanamine
  • 4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline

Uniqueness

1-[4-[(2,6-Dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]piperidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O2/c1-20-17-27(18-21(2)30-20)19-22-13-15-28(16-14-22)26(29)25(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,20-22,25H,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORWOKFHRKYMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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